molecular formula C16H19N3O2S B2592984 2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893946-07-1

2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2592984
CAS No.: 893946-07-1
M. Wt: 317.41
InChI Key: HPTTVSNWOHGHSB-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic organic compound belonging to the class of thienopyrazole-acetamides. These structures are of significant interest in medicinal and agrochemical research due to their potential biological activities. Compounds featuring the thieno[3,4-c]pyrazole core have been investigated for various pharmacological properties, and related pyrazole-acetamide derivatives have demonstrated high effectiveness as corrosion inhibitors for mild steel in acidic environments, showcasing their utility in materials science . The mechanism of action for such specialized molecules is typically target-specific; for instance, some pyrazole derivatives are known to function as enzyme inhibitors, potentially interacting with biological targets like 5-lipoxygenase (5-LO) or dihydroorotate dehydrogenase (DHODH), which are relevant in inflammatory pathways and fungal growth, respectively . The presence of the acetamide moiety and aromatic substituents in its structure provides key interaction sites for binding with enzymes or receptors, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize this compound in biochemical research, including as a lead compound in drug discovery, a tool for investigating enzyme mechanisms, and in the development of novel agrochemicals, particularly for controlling resistant phytopathogenic fungi . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-21-8-15(20)17-16-13-9-22-10-14(13)18-19(16)12-6-4-5-11(2)7-12/h4-7H,3,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTTVSNWOHGHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Palladium on carbon, platinum, and other metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects

  • 3-Methylphenyl (Target Compound) : The methyl group is electron-donating, enhancing aromatic ring electron density. This may improve π-π stacking interactions in biological targets compared to electron-withdrawing groups .
  • 4-Methoxyphenyl (CAS 392255-26-4) : Methoxy groups increase polarity and hydrogen-bond acceptor capacity, which may enhance solubility but reduce membrane permeability .

Steric Effects

  • Cyclopentane-carboxamide (CAS ~485.9) : The bulky carboxamide group may restrict conformational flexibility, impacting target engagement .

Impact on Solid-State Properties

  • Crystallinity : highlights the importance of ethoxy and methoxy groups in forming stable crystal lattices. The target compound’s ethoxy group may promote intermolecular hydrogen bonding, as suggested by graph-set analysis in .
  • Melting Points : Chloro-substituted analogs (e.g., CAS 392255-26-4) likely exhibit higher melting points due to stronger dipole interactions, whereas methoxybenzamide derivatives (CAS ~407.5) may display lower melting points due to reduced symmetry .

Biological Activity

Chemical Structure

The chemical structure of 2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure includes:

  • An ethoxy group
  • A thieno[3,4-c]pyrazole core
  • A 3-methylphenyl substituent

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Thieno[2,3-c]pyrazole derivatives have been evaluated for their ability to act as antioxidants. For instance, studies have shown that these compounds can protect against oxidative stress in erythrocytes of fish exposed to toxic substances like 4-nonylphenol .
  • Anti-inflammatory Properties : Some thienopyrazole compounds have demonstrated potential as anti-inflammatory agents by selectively inhibiting phosphodiesterase enzymes involved in inflammatory pathways .
  • Antimicrobial Activity : Similar derivatives have been reported to exhibit antimicrobial properties, making them potential candidates for treating infections .
  • Anticancer Potential : Certain thienopyrazole compounds have shown promise in cancer research by inhibiting specific kinases associated with tumor growth .

Case Study 1: Antioxidant Effects on Fish Erythrocytes

A study evaluated the effects of newly synthesized thieno[2,3-c]pyrazole compounds on the erythrocytes of Clarias gariepinus (African catfish) exposed to 4-nonylphenol. The results indicated that treatment with these thieno[2,3-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes compared to controls exposed only to the toxin.

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonyl phenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16

This data suggests that thieno[2,3-c]pyrazole derivatives could mitigate oxidative damage in aquatic organisms .

Case Study 2: Inhibition of Aurora Kinase

In another study focusing on the anticancer activity of thienopyrazoles, researchers reported that certain derivatives effectively inhibited aurora kinase activity, which is crucial for cell division and proliferation in cancer cells . This inhibition could lead to reduced tumor growth and increased apoptosis in cancerous cells.

Q & A

Q. How are conflicting biological activity data resolved across assay systems?

  • Methodological Answer : Discrepancies (e.g., high in vitro vs. low cellular activity) are analyzed via pharmacokinetic profiling (plasma protein binding, metabolic stability in liver microsomes). Use orthogonal assays (e.g., SPR for binding affinity, Western blot for LPA reduction) to confirm target engagement .

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